4-Benzoimidazol-1-yl-benzamide

Kinase Inhibition PDGFR SAR

4-Benzoimidazol-1-yl-benzamide (CAS 220495-55-6; also known as 4-(1H-benzimidazol-1-yl)benzamide) is a synthetic small molecule with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol. The compound consists of a benzamide moiety linked to a benzimidazole ring at the 1-position, classifying it within the 1-phenylbenzimidazole chemical series.

Molecular Formula C14H11N3O
Molecular Weight 237.26 g/mol
CAS No. 220495-55-6
Cat. No. B1623471
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Benzoimidazol-1-yl-benzamide
CAS220495-55-6
Molecular FormulaC14H11N3O
Molecular Weight237.26 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)N=CN2C3=CC=C(C=C3)C(=O)N
InChIInChI=1S/C14H11N3O/c15-14(18)10-5-7-11(8-6-10)17-9-16-12-3-1-2-4-13(12)17/h1-9H,(H2,15,18)
InChIKeyNABMFKHQADUPDB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Benzoimidazol-1-yl-benzamide (CAS 220495-55-6): Procurement-Relevant Overview of a Defined 1-Phenylbenzimidazole Scaffold for Kinase Research


4-Benzoimidazol-1-yl-benzamide (CAS 220495-55-6; also known as 4-(1H-benzimidazol-1-yl)benzamide) is a synthetic small molecule with the molecular formula C₁₄H₁₁N₃O and a molecular weight of 237.26 g/mol . The compound consists of a benzamide moiety linked to a benzimidazole ring at the 1-position, classifying it within the 1-phenylbenzimidazole chemical series . It is recognized as an ATP-competitive inhibitor of the platelet-derived growth factor receptor (PDGFR), specifically targeting the PDGFRβ isoform [1]. While early medicinal chemistry efforts identified this scaffold for its kinase inhibitory potential, subsequent structure-activity relationship (SAR) studies have shown that the unsubstituted 4-benzamido parent structure exhibits only modest potency [2]. Its primary value in procurement lies not in its efficacy as a final drug candidate but as a defined reference compound for understanding the narrow SAR of 1-phenylbenzimidazoles and as a starting point for further chemical optimization.

4-Benzoimidazol-1-yl-benzamide: Why Substitution Within the 1-Phenylbenzimidazole Class Cannot Be Assumed for Kinase Research


Generic substitution within the 1-phenylbenzimidazole kinase inhibitor class is not scientifically justifiable due to exceptionally narrow structure-activity relationships (SARs). Foundational research on this scaffold demonstrates that closely related heterocycles are completely inactive, and specific positional substitutions on the phenyl or benzimidazole rings can either abolish or dramatically enhance potency [1]. For instance, while the parent 1-phenylbenzimidazole structure provides a baseline for PDGFR inhibition, modifications at the 5-position of the benzimidazole ring, such as the addition of a methoxy group, can increase potency by more than 10-fold [2]. Conversely, substitutions at the 2'-position of the phenyl ring or at the 2-, 4-, or 7-positions of the benzimidazole ring entirely eliminate activity [3]. Consequently, 4-Benzoimidazol-1-yl-benzamide possesses a specific and unoptimized inhibitory profile (modest PDGFR activity, negligible FGFR activity) that cannot be extrapolated to its substituted analogs or other benzimidazole derivatives [4]. The quantitative evidence in Section 3 delineates these precise points of differentiation, confirming that this compound is a unique, albeit weak, chemical probe rather than an interchangeable member of a broader class.

Quantitative Differentiation Guide for 4-Benzoimidazol-1-yl-benzamide vs. Key Kinase Inhibitor Comparators


PDGFRβ Kinase Inhibition Potency: 4-Benzoimidazol-1-yl-benzamide is a Weak Inhibitor Compared to Optimized 1-Phenylbenzimidazole Analogs

4-Benzoimidazol-1-yl-benzamide demonstrates weak, micromolar inhibition of PDGFRβ, confirming its status as an unoptimized parent scaffold. Its potency is substantially lower than that of 5-substituted 1-phenylbenzimidazole derivatives and clinically advanced comparators. In a standardized kinase inhibition assay using poly(E:Y) as a substrate, the compound exhibited an IC50 of 23,000 nM [1]. In contrast, the 5-substituted 1-phenylbenzimidazole analogs, representing further optimized members of the same chemical series, have reported IC50 values in the range of 100-1,000 nM for inhibiting PDGFR autophosphorylation in cellular assays [2]. Furthermore, the advanced clinical compound CP-673,451, a potent and selective PDGFRβ inhibitor, displays an IC50 of 1 nM .

Kinase Inhibition PDGFR SAR

Kinase Selectivity Profile: 4-Benzoimidazol-1-yl-benzamide is Inactive Against FGFR1, Defining Its Target Space Limitations

4-Benzoimidazol-1-yl-benzamide exhibits high selectivity for PDGFR over FGFR1, but this selectivity is a consequence of its near-complete inactivity against the latter. In an FGFR1 inhibition assay, the compound showed no measurable activity, with a reported IC50 > 50,000 nM . This starkly contrasts with some 5-substituted 1-phenylbenzimidazole analogs, which, while still PDGFR-selective, can exhibit 50-fold selectivity between the two kinases but with much greater potency at the primary target [1]. The lack of FGFR1 inhibition is a critical differentiating feature for researchers seeking to avoid off-target effects on this pathway.

Kinase Selectivity FGFR1 PDGFR

Structural Determinants of Potency: The 4-Benzamido Moiety of 4-Benzoimidazol-1-yl-benzamide Lacks the 5-Substitution Critical for Enhanced Activity

The chemical structure of 4-Benzoimidazol-1-yl-benzamide lacks the key 5-position substitution on the benzimidazole ring, which has been unequivocally identified as the primary driver of enhanced potency and selectivity in this series. Published SAR data indicate that while the parent 1-phenylbenzimidazole has modest activity, the introduction of a 5-hydroxy, 5-methoxy, 5-acetyl, or 5-carboxymethyl group increases potency by more than 10-fold [1]. The absence of any substitution at this position in 4-Benzoimidazol-1-yl-benzamide directly explains its 23,000 nM IC50 against PDGFRβ, contrasting with the 100-1,000 nM range achieved by optimized 5-substituted analogs [2].

Medicinal Chemistry Structure-Activity Relationship Benzimidazole

Physicochemical Properties: Defined Calculated LogP and PSA Values for Use in Computational Modeling and Library Design

The compound's physicochemical descriptors provide a defined starting point for in silico modeling. 4-Benzoimidazol-1-yl-benzamide has a calculated LogP of 2.82470 and a Polar Surface Area (PSA) of 60.91 Ų . These values position it within a favorable range for oral bioavailability according to Lipinski's Rule of Five, but its lack of a solubilizing group and its low aqueous solubility (inferred from its high LogP) differentiate it from more developable analogs. For instance, many optimized kinase inhibitors incorporate polar moieties to improve solubility, which would alter these key descriptors. This compound's unmodified properties allow it to serve as a reference for assessing the impact of structural modifications on predicted ADME profiles.

Computational Chemistry ADME Prediction Library Design

Targeted Application Scenarios for Procuring 4-Benzoimidazol-1-yl-benzamide


Negative Control for FGFR1 in Kinase Selectivity Profiling Panels

Given its demonstrated inactivity against FGFR1 (IC50 > 50,000 nM) [1], 4-Benzoimidazol-1-yl-benzamide is an ideal negative control compound for assays designed to profile kinase inhibitors for off-target activity at the FGFR1 receptor. Its use ensures that any observed biological effect is not due to FGFR1 inhibition, providing a clean baseline for interpreting results from more promiscuous or FGFR-active compounds.

Low-Potency Reference Standard for PDGFRβ Biochemical Assays

The weak but measurable PDGFRβ IC50 of 23,000 nM [1] makes this compound suitable as a low-potency reference standard in biochemical kinase assays. It can be used to establish the lower limit of the assay's dynamic range or to verify the assay's ability to detect weak inhibitors. This is particularly useful when screening compound libraries where a wide range of potencies is expected.

Baseline 'Unsubstituted' Scaffold for Structure-Activity Relationship (SAR) Studies

As the parent structure lacking the critical 5-position substitution that defines more potent members of the series [1], 4-Benzoimidazol-1-yl-benzamide serves as the essential 'unsubstituted' baseline for SAR investigations. Medicinal chemists can use this compound to quantitatively assess the contribution of any new substituent to PDGFR inhibition, providing a direct comparative framework for lead optimization campaigns focused on this scaffold.

Computational Chemistry and QSAR Model Calibration

With its well-defined calculated properties (LogP 2.82470, PSA 60.91 Ų) [1] and quantifiable, albeit weak, biological activity, this compound is a valuable data point for building and calibrating quantitative structure-activity relationship (QSAR) models. Its precise descriptor values and activity profile allow computational chemists to refine predictive algorithms for kinase inhibition and ADME properties within the benzimidazole chemical space.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Benzoimidazol-1-yl-benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.